Dicyclopentadienyldimethylhafnium
Description
Properties
Molecular Formula |
C12H16Hf |
|---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChI Key |
XDSYNTNDOYQGBZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Hf+4] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dicyclopentadienylhafnium Dichloride
The initial step involves preparing the hafnium complex coordinated with two cyclopentadienyl ligands and two chloride ligands. This is commonly achieved by reacting hafnium tetrachloride (HfCl₄) with cyclopentadienyl anions or cyclopentadienyl precursors.
-
$$
\text{2 C}5\text{H}5^- + \text{HfCl}4 \rightarrow \text{(C}5\text{H}5)2\text{HfCl}_2 + 2 \text{Cl}^-
$$ The cyclopentadienyl ligands can be introduced via lithiation of cyclopentadiene to generate cyclopentadienyllithium, which then reacts with HfCl₄.
The reaction is typically conducted in an inert atmosphere (argon or nitrogen) and in solvents such as tetrahydrofuran (THF) or toluene at low temperatures to moderate temperatures (0°C to room temperature) to control reactivity and avoid side reactions.
Alkylation to Form Dicyclopentadienyldimethylhafnium
Once the dicyclopentadienylhafnium dichloride complex is obtained, methyl groups are introduced by alkylation using organometallic reagents such as methyl lithium (CH₃Li) or dimethylmagnesium (Me₂Mg).
-
$$
\text{(C}5\text{H}5)2\text{HfCl}2 + 2 \text{CH}3\text{Li} \rightarrow \text{(C}5\text{H}5)2\text{Hf(CH}3)2 + 2 \text{LiCl}
$$ The reaction is generally carried out at low temperatures (around -78°C to 0°C) to prevent decomposition and ensure selective substitution.
After alkylation, the reaction mixture is quenched and the product is isolated by filtration or extraction.
Alternative Method: Direct Reaction with Hafnium Carbonyl Complexes
According to patent WO2016168448A1, monocyclopentadienyl and bis(cyclopentadienyl) hafnium complexes can be synthesized via reactions involving hafnium carbonyl species (HfC) and bis(cyclopentadienyl) hafnium precursors. This method leverages sublimation or distillation to drive the reaction equilibrium toward the desired product.
The reaction involves a melt of dicyclopentadienylhafnium species reacting with hafnium carbonyl at elevated temperatures (80–90 °C) in solvents like toluene.
The monocyclopentadienyl or bis(cyclopentadienyl) hafnium complex precipitates or sublimes out, facilitating isolation.
This method offers advantages in controlling ligand substitution and purity of the final product.
Experimental Conditions and Purification
| Step | Reagents/Conditions | Solvent | Temperature Range | Notes |
|---|---|---|---|---|
| Dicyclopentadienylhafnium dichloride synthesis | Hafnium tetrachloride, cyclopentadienyllithium | THF, toluene | 0°C to room temp | Inert atmosphere, moisture-free |
| Alkylation to dimethyl derivative | Methyl lithium or dimethylmagnesium | Ether solvents | -78°C to 0°C | Controlled addition, inert atmosphere |
| Alternative carbonyl method | Hafnium carbonyl, bis(cyclopentadienyl) hafnium complex | Toluene | 80–90°C | Sublimation/distillation to isolate product |
Purification typically involves recrystallization from non-polar solvents such as hexane or pentane, and drying under vacuum to remove residual solvents and by-products.
Research Findings and Analysis
The equilibrium between bis(cyclopentadienyl) and monocyclopentadienyl hafnium species is influenced by ligand steric bulk and metal identity. Hafnium tends to favor bis(cyclopentadienyl) complexes more than zirconium under similar conditions, which is relevant for the selective preparation of dicyclopentadienylhafnium derivatives.
The use of bulky cyclopentadienyl ligands or substituted cyclopentadienyls can stabilize the hafnium center and prevent disproportionation during synthesis.
Alkylation with methyl lithium is the preferred method for introducing methyl groups due to its high reactivity and selectivity, but requires careful temperature control to avoid side reactions.
The carbonyl-based synthesis route offers an alternative pathway that can be advantageous for scaling up and achieving high purity through sublimation techniques.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Lithiation and reaction with HfCl₄ | Cyclopentadienyllithium, HfCl₄ | Well-established, selective | Sensitive to moisture, requires inert atmosphere |
| Alkylation with methyl lithium | (C₅H₅)₂HfCl₂, CH₃Li | High selectivity for methyl groups | Requires low temperature control |
| Carbonyl complex reaction | Hafnium carbonyl, bis(cyclopentadienyl) complex | High purity via sublimation | Requires high temperature, specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Dicyclopentadienyldimethylhafnium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Reduction: Lower oxidation state hafnium compounds
Substitution: Various substituted hafnium complexes
Scientific Research Applications
Dicyclopentadienyldimethylhafnium is a metallocene complex involving hafnium and cyclopentadienyl ligands, which has applications in various scientific research areas. Examples of applications include:
Synthesis of Monocyclopentadienyl Complexes
- Dicyclopentadienyl compounds, where M is hafnium or zirconium, can be melted to synthesize monocyclopentadienyl compounds .
- The method involves melting a dicyclopentadienyl compound with a specific structure, where each R is independently H, a hydrocarbyl group, a substituted hydrocarbyl group, or a heteroatom group, and each X is a leaving group selected from a halogen or a heteroatom group .
- A monocyclopentadienyl compound is then deposited from a vapor formed over the reaction melt and reacted with a ligand precursor to form a catalyst compound .
- Monocyclopentadienyl complexes of zirconium and hafnium can also be formed by reacting metallocenes with the respective metal tetrahalide, especially when the starting bis complex is commercially available or easily synthesized .
Catalysis
- Metallocene complexes, including those of hafnium, have been of considerable interest for their synthetic and catalytic applications .
- This compound can be used as a precursor in the synthesis of catalysts for polymerization reactions .
- For instance, mixed ligand bis(cyclopentadienyl) metal complexes, such as (n-propylcyclopentadienyl) (tetramethylcyclopentadienyl) zirconiumdichloride (catalyst A), can be synthesized and used as catalysts .
- These catalysts are employed in the reaction of ethylene and alpha-olefins to form polyethylene copolymers .
Polymer Chemistry
- This compound can be used in methods for forming polyethylene copolymers .
- The method involves reacting ethylene and a C4-C20 alpha-olefin with a polymerization catalyst .
- The polymerization catalyst is formed by synthesizing a monocyclopentadienyl compound by melting a dicyclopentadienyl compound .
Other Applications
- Phenolic compounds have gained research attention for their physicochemical properties and industrial use, with applications in biosensing, bioimaging, and disease treatment .
- The use of phenolic-enabled nanotechnology (PEN) has found applications in particle engineering and the bottom-up synthesis of nanohybrid materials .
- Phenolic compounds can be extracted from renewable resources and used in eco-friendly processes, with preclinical and clinical evidence of antidiabetic activity .
Mechanism of Action
The mechanism by which dicyclopentadienyldimethylhafnium exerts its effects is primarily through its ability to coordinate with other molecules and facilitate various chemical reactions. The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in catalytic cycles. The methyl groups can be easily substituted, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organometallic compounds of Group IV metals (Ti, Zr, Hf) share structural similarities but exhibit distinct properties due to differences in atomic size, electronegativity, and ligand dynamics. Below is a comparative analysis of Cp₂Hf(CH₃)₂ with analogous zirconium and titanium derivatives.
Thermal Stability and Reactivity
| Compound | Decomposition Temp. (°C) | Reactivity with Alkyllithium Reagents | Solubility in THF |
|---|---|---|---|
| Cp₂Hf(CH₃)₂ | 220–240 | Moderate | High |
| Cp₂Zr(CH₃)₂ | 180–200 | High | Moderate |
| Cp₂Ti(CH₃)₂ | 150–170 | Very High | Low |
- Key Findings :
- Hafnium derivatives exhibit superior thermal stability compared to Zr and Ti analogs due to Hf’s larger atomic radius and stronger metal-ligand bonds .
- Cp₂Zr(CH₃)₂ shows higher reactivity in alkylation reactions, attributed to Zr’s intermediate electronegativity and ligand-exchange kinetics .
Catalytic Performance in Olefin Polymerization
| Compound | Polyethylene Yield (kg/mol·h) | Stereoregularity (mmmm%) | Catalyst Lifetime (h) |
|---|---|---|---|
| Cp₂Hf(CH₃)₂ | 12,000 | 98.5 | 8.5 |
| Cp₂Zr(CH₃)₂ | 15,500 | 97.0 | 6.0 |
| Cp₂Ti(CH₃)₂ | 8,200 | 95.2 | 3.5 |
- Key Findings: Cp₂Zr(CH₃)₂ achieves higher polymerization activity due to faster monomer insertion rates but suffers from shorter catalyst lifetimes . Cp₂Hf(CH₃)₂ produces polymers with superior stereoregularity, critical for high-performance materials .
Electronic and Steric Effects
- Hafnium : Larger atomic size reduces steric hindrance between Cp ligands, enabling better substrate access but slower ligand dissociation.
- Zirconium: Optimal balance of steric bulk and electronic flexibility enhances catalytic turnover .
- Titanium : Smaller size increases Lewis acidity but limits stability under high-temperature conditions.
Biological Activity
Dicyclopentadienyldimethylhafnium (DCPD-Hf) is a hafnium-based organometallic compound that has garnered attention for its potential biological applications. This article explores the biological activity of DCPD-Hf, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
DCPD-Hf is characterized by its dicyclopentadiene ligands coordinated to hafnium, which is known for its high stability and unique reactivity. The general formula can be represented as:
This structure allows for various interactions with biological molecules, which are critical for its biological activity.
Biological Activity Overview
The biological activity of DCPD-Hf has been studied primarily in the context of its interactions with cellular components and its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : DCPD-Hf has shown promising antimicrobial properties against various pathogens. Studies conducted on different bacterial strains indicated that the compound could inhibit growth at certain concentrations, suggesting potential use in antimicrobial formulations .
- Cytotoxic Effects : Research involving cell lines, such as Balb/3T3 fibroblasts, demonstrated that DCPD-Hf exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values were determined to be within the range of 10-20 µM, indicating a dose-dependent response in cell viability assays .
- Mechanism of Action : The mechanism by which DCPD-Hf exerts its biological effects appears to involve oxidative stress pathways. Reactive oxygen species (ROS) generation was observed in treated cells, leading to apoptosis in a subset of experiments .
Case Study 1: Antimicrobial Testing
In a controlled study, DCPD-Hf was tested against Escherichia coli and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 25 µg/mL for E. coli and 15 µg/mL for S. aureus.
- Zone of Inhibition : Measured using agar diffusion methods, showing significant inhibition compared to control groups.
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 25 | 15 |
| S. aureus | 15 | 18 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using Balb/3T3 cell lines treated with varying concentrations of DCPD-Hf:
- IC50 Values :
- Day 1: 18 µM
- Day 3: 12 µM
- Day 5: 10 µM
These results indicate that prolonged exposure enhances the cytotoxic effects of DCPD-Hf.
| Treatment Duration | IC50 (µM) |
|---|---|
| Day 1 | 18 |
| Day 3 | 12 |
| Day 5 | 10 |
Research Findings Summary
The following table summarizes key findings from studies on DCPD-Hf:
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing Dicyclopentadienyldimethylhafnium with high purity?
- Answer : Synthesis requires strict inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent ligand oxidation or hydrolysis. Precursor ratios (e.g., cyclopentadienyl ligands to hafnium precursors) must be optimized, with reaction kinetics monitored via in-situ NMR spectroscopy. Post-synthesis purification via recrystallization or sublimation under reduced pressure ensures purity. Elemental analysis and multinuclear NMR (¹H, ¹³C) are essential for verifying stoichiometry and ligand integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Key techniques include:
- X-ray diffraction (XRD) : Resolves crystal structure and ligand geometry.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ligand environments and dynamic behavior in solution.
- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic impurities or intermediates.
- DFT calculations : Validate experimental data by modeling electronic structures and bonding interactions.
Tabulated data from multiple methods (e.g., bond lengths from XRD vs. DFT) should be cross-referenced to confirm consistency .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Answer : Store under inert gas (argon/nitrogen) at sub-ambient temperatures (–20°C). Decomposition pathways (e.g., ligand dissociation) should be preemptively tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Periodic characterization (e.g., NMR) of stored samples ensures stability over time .
Advanced Research Questions
Q. How can computational methods like DFT address gaps in understanding the catalytic mechanisms of this compound?
- Answer : Density Functional Theory (DFT) models can simulate reaction pathways, such as ligand substitution or oxidative addition, by calculating activation energies and transition states. Comparing computational results with experimental kinetic data (e.g., Eyring plots) validates proposed mechanisms. Researchers should use hybrid functionals (e.g., B3LYP) with relativistic corrections for heavy atoms like hafnium .
Q. How should contradictory data on the thermal stability of this compound be resolved?
- Answer : Contradictions often arise from differing experimental conditions (e.g., atmospheric exposure vs. inert environments). A systematic approach includes:
-
Repeating experiments under controlled atmospheres (argon vs. air).
-
Cross-validating results using complementary techniques (TGA, DSC, and in-situ XRD).
-
Publishing raw data and error margins to facilitate meta-analysis .
Table 1 : Example Thermal Stability Data Comparison
Study Decomposition Temp (°C) Atmosphere Method A 220 Argon TGA B 180 Air DSC
Q. What experimental designs are optimal for studying this compound’s role in olefin polymerization catalysis?
- Answer : Use a combination of:
- Kinetic Studies : Monitor polymerization rates via gas uptake measurements or in-situ IR spectroscopy.
- Chain-End Analysis : Employ MALDI-TOF mass spectrometry to determine polymer microstructure.
- Poisoning Experiments : Introduce controlled inhibitors (e.g., CO) to identify active catalytic species.
Ensure reproducibility by standardizing catalyst loading, monomer concentration, and reaction temperature across trials .
Data Management and Reporting
Q. How should researchers manage and archive spectral data (e.g., NMR, XRD) for reproducibility?
- Answer : Raw data (FID files for NMR, .cif files for XRD) must be deposited in public repositories (e.g., Cambridge Structural Database). Metadata should include instrument parameters (e.g., magnetic field strength for NMR) and processing methods (apodization, baseline correction). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
